1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol
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Overview
Description
1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol is a complex organic compound that features a benzothiazole ring, an amino group, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Final Assembly: The final step could involve coupling the benzothiazole and morpholine intermediates under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can modify the benzothiazole ring or the morpholine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to the active site, while the morpholine ring might enhance solubility or bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-4-yl)ethanol: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(pyrrolidin-4-yl)ethanol: Similar structure but with a pyrrolidine ring.
Uniqueness
1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole and morpholine rings may offer distinct advantages in terms of binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2-morpholin-4-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13-15-10-2-1-9(7-12(10)19-13)11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLMADDCFXOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC3=C(C=C2)N=C(S3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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